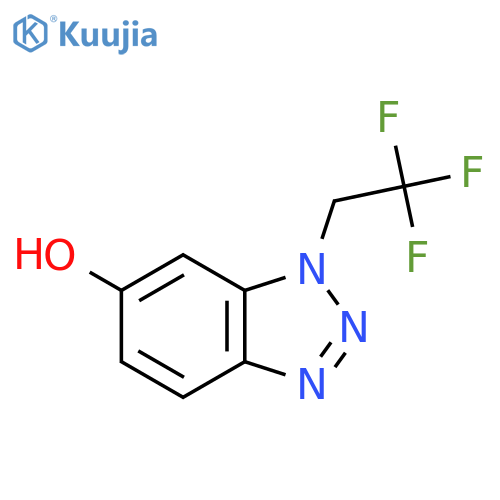Cas no 2287300-76-7 (1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol)

2287300-76-7 structure
商品名:1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol 化学的及び物理的性質
名前と識別子
-
- 2287300-76-7
- EN300-6749230
- 1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol
-
- インチ: 1S/C8H6F3N3O/c9-8(10,11)4-14-7-3-5(15)1-2-6(7)12-13-14/h1-3,15H,4H2
- InChIKey: YESXGFIAUVNYQV-UHFFFAOYSA-N
- ほほえんだ: FC(CN1C2C=C(C=CC=2N=N1)O)(F)F
計算された属性
- せいみつぶんしりょう: 217.04629631g/mol
- どういたいしつりょう: 217.04629631g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6749230-0.1g |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol |
2287300-76-7 | 95.0% | 0.1g |
$1320.0 | 2025-03-13 | |
| Enamine | EN300-6749230-0.25g |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol |
2287300-76-7 | 95.0% | 0.25g |
$1381.0 | 2025-03-13 | |
| Enamine | EN300-6749230-1.0g |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol |
2287300-76-7 | 95.0% | 1.0g |
$1500.0 | 2025-03-13 | |
| Enamine | EN300-6749230-0.05g |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol |
2287300-76-7 | 95.0% | 0.05g |
$1261.0 | 2025-03-13 | |
| Enamine | EN300-6749230-0.5g |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol |
2287300-76-7 | 95.0% | 0.5g |
$1440.0 | 2025-03-13 | |
| Enamine | EN300-6749230-2.5g |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol |
2287300-76-7 | 95.0% | 2.5g |
$2940.0 | 2025-03-13 | |
| Enamine | EN300-6749230-5.0g |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol |
2287300-76-7 | 95.0% | 5.0g |
$4349.0 | 2025-03-13 | |
| Enamine | EN300-6749230-10.0g |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol |
2287300-76-7 | 95.0% | 10.0g |
$6450.0 | 2025-03-13 |
1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol 関連文献
-
1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
4. Book reviews
-
Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322
2287300-76-7 (1-(2,2,2-trifluoroethyl)-1H-1,2,3-benzotriazol-6-ol) 関連製品
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
